MDL-801

Description

Structure

3D Structure

Propriétés

IUPAC Name |

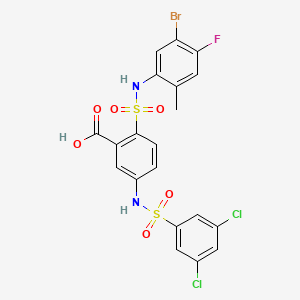

2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrCl2FN2O6S2/c1-10-4-17(24)16(21)9-18(10)26-34(31,32)19-3-2-13(8-15(19)20(27)28)25-33(29,30)14-6-11(22)5-12(23)7-14/h2-9,25-26H,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYYUGUIBHEWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrCl2FN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111347 |

Source

|

| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2275619-55-9 |

Source

|

| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2275619-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: MDL-801 as a Selective SIRT6 Allosteric Activator

Executive Summary

Sirtuin 6 (SIRT6) acts as a critical longevity factor and tumor suppressor, primarily through the deacetylation of Histone H3 at Lysine 9 (H3K9ac) and Lysine 56 (H3K56ac).[1][2] Despite its therapeutic potential in metabolic disorders and oncology, developing direct activators has historically been challenged by the enzyme's complex acyl-binding channel.

MDL-801 represents a breakthrough small-molecule allosteric activator that bypasses these structural hurdles. Unlike non-specific polyphenols (e.g., resveratrol), this compound binds to a distinct allosteric pocket, inducing a conformational change that enhances SIRT6 deacetylase activity by up to 22-fold . This guide provides a rigorous technical analysis of this compound, detailing its mechanism of action, validated screening protocols, and application in Hepatocellular Carcinoma (HCC) research.

Part 1: Molecular Mechanism & Structural Pharmacology

The Allosteric "Lock" Mechanism

SIRT6 possesses a unique hydrophobic channel that accommodates long-chain fatty acyl groups. In its basal state, the catalytic efficiency for deacetylation is low. This compound functions by binding to a previously unidentified allosteric pocket on the surface of the enzyme, distinct from the NAD+ and substrate binding sites.

Key Structural Interactions:

-

Binding Pocket: Defined by the N-terminal loop (residues 1–7) and a hydrophobic surface patch including Val70, Glu74, Phe82, Phe86, Val153, and Met157 .[2]

-

Conformational Effect: Binding of this compound stabilizes the "open" conformation of the substrate-binding channel, significantly lowering the

for acetylated substrates and NAD+.

Diagram 1: Allosteric Activation Pathway

The following diagram illustrates the transition of SIRT6 from a basal to a hyper-active state upon this compound binding.

Caption: Mechanistic flow of this compound mediated SIRT6 activation.[2][3][4][5][6][7] The ligand binds an allosteric pocket, facilitating substrate entry and catalytic turnover.

Part 2: Comparative Profiling & Selectivity

This compound is distinguished by its high isoform selectivity. While many sirtuin modulators exhibit "pan-sirtuin" activity, this compound shows negligible effect on SIRT1–5 and SIRT7 at relevant concentrations.

Table 1: Pharmacological Profile of this compound

| Parameter | Value / Characteristic | Notes |

| Target | Human SIRT6 | Allosteric activation |

| EC50 | 5.7 ± 0.3 µM | Concentration for 50% max activation |

| Max Activation | > 22-fold | Measured at 100 µM |

| Selectivity | > 14-fold vs. SIRT1-5, SIRT7 | No significant activation of other isoforms |

| Solubility | DMSO (soluble), Water (poor) | Requires formulation for in vivo use |

| Primary Substrates | H3K9ac, H3K56ac | Also effective on peptide substrates (e.g., p53-AMC) |

Part 3: Validated Experimental Protocols

Protocol A: In Vitro Fluorometric Deacetylation Assay (FDL)

Objective: Quantify the activation potency of this compound using a fluorogenic peptide substrate.

Reagents:

-

Recombinant human SIRT6 (residues 1–355).

-

Substrate: RHKK(ac)-AMC (fluorogenic peptide derived from p53 sequence) or H3K9ac-AMC .

-

Cofactor: NAD+ (500 µM stock).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Developer Solution: Trypsin + Nicotinamide (to stop reaction and release fluorophore).

Step-by-Step Workflow:

-

Enzyme Preparation: Dilute SIRT6 in Assay Buffer to a final concentration of 20–50 nM . Note: High enzyme concentrations mask the activation effect.

-

Compound Incubation: Add this compound (dissolved in DMSO) to the enzyme solution. Prepare a concentration curve (e.g., 0, 1, 5, 10, 50, 100 µM).

-

Control: DMSO only (Basal activity).

-

Time: Incubate for 10 minutes at 25°C to allow allosteric equilibration.

-

-

Reaction Initiation: Add the Master Mix containing NAD+ (final 500 µM) and Substrate (final 50 µM).

-

Kinetics: Incubate at 37°C for 30–60 minutes .

-

Development: Add 50 µL of Developer Solution containing 2 mM Nicotinamide (to inhibit further SIRT6 activity) and Trypsin. Incubate for 20 minutes.

-

Measurement: Read fluorescence on a microplate reader (Ex: 360 nm / Em: 460 nm).

Protocol B: Cellular Validation (H3K9ac Western Blot)

Objective: Confirm intracellular target engagement in HCC cell lines (e.g., HepG2 or Huh7).

Critical Insight: Whole-cell lysis often results in poor histone resolution. Acid extraction of histones is the gold standard for this assay.

-

Treatment: Treat cells with this compound (10–50 µM) for 24 hours.

-

Harvest: Wash cells with ice-cold PBS.

-

Lysis: Resuspend in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + PMSF). Incubate on ice for 10 min.

-

Nuclei Isolation: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C.

-

Neutralization: Centrifuge to clear debris. Save supernatant and neutralize with NaOH or directly add loading buffer.

-

Immunoblot: Probe for H3K9ac (Target) and Total H3 (Loading Control).

-

Expected Result: Dose-dependent decrease in H3K9ac signal.[3]

-

Diagram 2: Experimental Validation Workflow

Caption: Parallel validation workflow for confirming enzymatic activation (FDL) and intracellular efficacy (Histone Extraction).

Part 4: Therapeutic Application (Oncology)[8][9][10]

Hepatocellular Carcinoma (HCC)

SIRT6 is frequently downregulated in HCC, correlating with poor prognosis. This compound serves as a pharmacological tool to restore SIRT6 tumor suppressor function.

Mechanism of Action in HCC:

-

Cell Cycle Arrest: this compound treatment induces accumulation of cells in the G0/G1 phase .[3]

-

Glycolysis Suppression: SIRT6 deacetylates H3K9 at the promoters of glycolytic genes (e.g., LDH, PDK1). Activation by this compound suppresses the "Warburg effect," starving cancer cells.

-

In Vivo Efficacy: In xenograft mouse models, this compound (100 mg/kg IP) significantly inhibits tumor volume growth without overt toxicity.

Troubleshooting Note: Due to poor water solubility, in vivo administration requires a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . Do not attempt to dissolve directly in saline.

References

-

Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator.[5] Nature Structural & Molecular Biology, 25, 1132–1139.

-

Shang, J., et al. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity.[8] Journal of Medicinal Chemistry, 63(19), 10474–10495.

-

Zhang, J., et al. (2021). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 11(12), 3968-3980.

Sources

- 1. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]

- 6. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Activation of SIRT6 by MDL-801: A Technical Guide to its Role in Histone Deacetylation

Abstract

This technical guide provides an in-depth exploration of MDL-801, a potent and selective small-molecule activator of Sirtuin 6 (SIRT6). We delve into the fundamental principles of histone deacetylation and the critical role of the NAD+-dependent deacetylase SIRT6 in cellular homeostasis, including DNA repair, metabolism, and aging. This document elucidates the allosteric mechanism by which this compound enhances SIRT6's catalytic activity, a departure from conventional orthosteric modulation. Detailed, field-proven protocols for assessing this compound's effects on SIRT6 activity are provided, including in vitro enzymatic assays and cellular analyses of histone acetylation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this compound as a tool to investigate SIRT6 biology and its therapeutic potential.

Introduction: The Epigenetic Landscape and the Significance of Histone Deacetylation

Gene expression is a dynamically regulated process, profoundly influenced by the structural organization of chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (H2A, H2B, H3, and H4).[1] The accessibility of DNA to the transcriptional machinery is largely dictated by the compaction of chromatin, which can be modulated by post-translational modifications (PTMs) of the histone tails.[2]

One of the most critical PTMs is the acetylation of lysine residues on these histone tails. This process, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine, thereby weakening the electrostatic interaction between the histones and the negatively charged DNA backbone.[2] This "loosening" of the chromatin structure, known as euchromatin, generally facilitates gene transcription.[2]

Conversely, the removal of these acetyl groups, a process termed histone deacetylation, is mediated by histone deacetylases (HDACs).[3] Deacetylation restores the positive charge on the lysine residues, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[3] This reversible and tightly regulated interplay between acetylation and deacetylation is crucial for a multitude of cellular processes.[4]

Sirtuins, a class of NAD+-dependent deacetylases, represent a unique family of HDACs with diverse cellular functions.[5][6] Among them, Sirtuin 6 (SIRT6) has emerged as a key regulator of longevity, metabolism, and genome stability.[6][7][8] SIRT6 is a nuclear protein that primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) for deacetylation.[9] Through its deacetylase activity, SIRT6 plays a vital role in DNA repair, telomere maintenance, and the regulation of inflammatory responses.[8][9] Given its significant roles in cellular health, the modulation of SIRT6 activity has become a compelling therapeutic strategy for a range of diseases, including cancer and age-related disorders.[6]

This compound: A Selective Allosteric Activator of SIRT6

This compound is a novel, cell-permeable small molecule identified as a potent and selective activator of SIRT6 deacetylation.[1][9][10][11][12][13][14] Unlike many enzyme modulators that target the active site (orthosteric modulators), this compound functions through an allosteric mechanism.[10][15][16][17]

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid | [11] |

| CAS Number | 2275619-55-9 | [11][12] |

| Molecular Formula | C20H14BrCl2FN2O6S2 | [11][12] |

| Molecular Weight | 612.26 g/mol | [11] |

| Appearance | Solid powder | [11] |

| Solubility | Soluble in DMSO | [11] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [11] |

The Allosteric Mechanism of SIRT6 Activation by this compound

The groundbreaking discovery of this compound's mechanism of action revealed a novel approach to enhancing sirtuin activity. Co-crystal structures of SIRT6 in complex with this compound have demonstrated that the molecule binds to a previously uncharacterized allosteric pocket on the enzyme surface, distinct from the substrate and NAD+ binding sites.[16] This binding event induces a subtle conformational change in SIRT6 that significantly enhances its catalytic efficiency for histone deacetylation.[15][17]

Molecular dynamics simulations have further elucidated this allosteric activation. The binding of this compound stabilizes a catalytically competent conformation of SIRT6, facilitating the productive binding of both the acetylated histone substrate and the NAD+ cofactor.[15] A key insight from these studies is the role of the 2-methyl-4-fluoro-5-bromo substituent on one of the phenyl rings of this compound.[10][17] Although not in direct contact with the enzyme in the static crystal structure, this "R-ring" undergoes conformational rotation upon binding, creating previously unseen hydrophobic interactions that are crucial for the enhanced deacetylase activity.[10][17] This dynamic interaction underscores the sophistication of the allosteric regulation imparted by this compound.

The allosteric nature of this compound's interaction with SIRT6 confers a high degree of selectivity for this particular sirtuin over other HDACs and even other sirtuin family members.[15] This specificity makes this compound an invaluable tool for dissecting the specific biological roles of SIRT6 without the confounding off-target effects often associated with broader-spectrum inhibitors or activators.

Figure 1: Allosteric activation of SIRT6 by this compound.

Experimental Protocols for Assessing this compound Activity

The following protocols provide detailed, step-by-step methodologies for the robust and reproducible assessment of this compound's effect on SIRT6-mediated deacetylation.

In Vitro SIRT6 Activity Assay: Fluor de Lys (FDL) Method

This assay is a widely used, fluorescence-based method for measuring the in vitro activity of sirtuins. It relies on a fluorogenic substrate that becomes susceptible to a developer enzyme upon deacetylation by SIRT6, releasing a fluorescent signal.[18]

Causality Behind Experimental Choices: The Fluor de Lys assay is chosen for its high-throughput compatibility and sensitivity, making it ideal for screening potential activators or inhibitors of SIRT6. The two-step process, involving deacetylation followed by developer-mediated fluorescence generation, provides a clear and quantifiable readout of enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Prepare a 100 µM solution of the Fluorogenic SIRT6 substrate by diluting the 5 mM stock 50-fold with SIRT assay buffer. Prepare only the amount needed for the experiment and store the remaining stock at -80°C.

-

Dilute recombinant human SIRT6 enzyme in SIRT assay buffer to a final concentration of 50 ng/µL. Keep the diluted enzyme on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilute in SIRT assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare a solution of Nicotinamide Adenine Dinucleotide (NAD+) at a final concentration that is not rate-limiting (typically 0.5-1 mM).

-

Thaw the 2x SIRT Developer and keep it on ice.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

SIRT assay buffer

-

This compound solution (or vehicle control)

-

Diluted SIRT6 enzyme

-

NAD+ solution

-

-

Initiate the reaction by adding the diluted Fluorogenic SIRT6 substrate to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the deacetylation reaction and initiate fluorescence development by adding 2x SIRT Developer to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[19]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all experimental wells.

-

Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximum activation is observed).

-

Figure 2: Workflow for the in vitro Fluor de Lys (FDL) SIRT6 activity assay.

Cellular Histone Acetylation Analysis: Western Blotting

This protocol allows for the assessment of this compound's effect on histone acetylation levels within a cellular context. Western blotting is a robust and widely used technique to detect specific proteins and their modifications.[1]

Causality Behind Experimental Choices: Western blotting is selected to validate the in vitro findings in a more physiologically relevant system. By treating cells with this compound and probing for specific histone acetylation marks (e.g., H3K9ac), we can directly observe the functional consequence of SIRT6 activation on its endogenous substrates. This method provides a semi-quantitative measure of changes in histone acetylation.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to an appropriate confluency.

-

Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 6, 12, or 24 hours).

-

-

Histone Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform histone extraction using an acid extraction method or a commercial kit. A key principle is to use a low pH buffer to solubilize the basic histone proteins.

-

-

Protein Quantification:

-

Quantify the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

For each sample, dilute 0.5-1 µg of histones in 1X LDS sample buffer containing 100 mM DTT.[1]

-

Heat the samples at 95°C for 5 minutes.[1]

-

Load the samples onto a 10-15% Bis-Tris gel and run in MES SDS running buffer at 200V for approximately 35 minutes.[1]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer at 30V for 70 minutes is recommended for optimal histone transfer.[1]

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K9ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone band to the corresponding total histone H3 band to account for loading differences.

-

Compare the normalized values across different treatment conditions.

-

Figure 3: Workflow for cellular histone acetylation analysis by Western blotting.

Quantitative Data Summary

The efficacy of this compound in activating SIRT6 has been quantified in several studies. The following table summarizes key findings:

| Parameter | Value | Assay Method | Source |

| EC50 for SIRT6 Activation | 4.14 ± 0.059 µM | Fluor de Lys (FDL) Assay | [10] |

| Fold Activation of SIRT6 at 100 µM | ~24-fold | Fluor de Lys (FDL) Assay | [10] |

Concluding Remarks and Future Directions

This compound represents a significant advancement in the field of sirtuin biology, providing a highly specific and potent tool for the activation of SIRT6. Its allosteric mechanism of action offers a unique avenue for modulating enzyme activity with high selectivity. The protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of SIRT6 in health and disease.

Future research will likely focus on leveraging this compound and its derivatives to further elucidate the downstream signaling pathways regulated by SIRT6. Its therapeutic potential in various disease models, including cancer, metabolic disorders, and neurodegenerative diseases, warrants continued investigation. The insights gained from studies utilizing this compound will undoubtedly pave the way for the development of novel therapeutic strategies targeting the intricate network of epigenetic regulation.

References

-

BPS Bioscience. (n.d.). Fluorogenic SIRT1 (Sir2) Assay Kit. Retrieved from [Link]

- Choi, J. H., & Kwon, H. J. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Microbiology and Biotechnology, 21(3), 225-233.

- Galli, U., et al. (2022). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 65(13), 8753-8775.

- Gao, Y., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 10(9), 1644-1655.

- Gertz, M., & Steegborn, C. (2010). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. Journal of Visualized Experiments, (43), 2131.

- Jiang, H., et al. (2018). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 1813, 191-201.

- Jiang, Y., et al. (2023). Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations.

- You, W., & Steegborn, C. (2021). Binding site for activator this compound on SIRT6.

- Tasselli, L., & Chua, K. F. (2015). Sirtuin 6: a review of biological effects and potential therapeutic properties. Current Pharmaceutical Design, 21(19), 2673-2683.

- Van Meter, M., & Simon, M. (2014). SIRT6 Links Immune Response and Metabolism to Cancer. Journal of Cancer Science & Therapy, 6(11), 457-462.

- Sidoli, S., & Garcia, B. A. (2016). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. Journal of Visualized Experiments, (111), 54127.

- Lu, D. Y., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 10(9), 1644-1655.

- Unspecified manufacturer. (n.d.).

- Plazas-Mayorca, M. D., & Garcia, B. A. (2015). Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. Methods in Enzymology, 565, 21-39.

- Parent, A. J., & Sweatt, J. D. (2013). Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators. Current Pharmaceutical Design, 19(35), 6248-6260.

- Kim, M. S., et al. (2016). Histone Deacetylases and Mechanisms of Regulation of Gene Expression. Journal of Biomedical Science, 23, 19.

-

ResearchGate. (n.d.). Substrates and biological roles of SIRT6. Retrieved from [Link]

- Giles, F., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Molecular Cancer Therapeutics, 8(10), 2737-2744.

- Lin, S., & Garcia, B. A. (2012). One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones. Journal of Proteome Research, 11(11), 5167-5176.

-

ResearchGate. (n.d.). HPLC-Based Enzyme Assays for Sirtuins: Methods and Protocols. Retrieved from [Link]

- Xi'an Ruixi Biological Technology Co., Ltd. (n.d.). MSDS of MOF-801.

- Himalayan Journal of Applied Medical Sciences and Research. (2022). The Role of Histone Acetyltransferase and Histone Deacetylase in Gene Regulation. Himalayan Journal of Applied Medical Sciences and Research, 5(2), 1-5.

-

Wikipedia. (n.d.). Sirtuin 6. Retrieved from [Link]

- Delcuve, G. P., et al. (2006). Histone acetylation in gene regulation. Briefings in Functional Genomics & Proteomics, 5(3), 204-214.

- Jenuwein, T., & Allis, C. D. (2014). Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry. Current Opinion in Chemical Biology, 18, 65-74.

- Mitrea, R., et al. (2021). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Molecules, 26(16), 4984.

-

YouTube. (2023, January 16). Histone Deacetylation: A Comprehensive Q&A Review. Retrieved from [Link]

-

ResearchGate. (2017, March 28). Special requirements for histone Western blot?. Retrieved from [Link]

- Tasselli, L., & Chua, K. F. (2015). Sirtuin 6: a review of biological effects and potential therapeutic properties. Current Pharmaceutical Design, 21(19), 2673-2683.

-

Wikipedia. (n.d.). Histone acetylation and deacetylation. Retrieved from [Link]

-

Bio-Techne. (n.d.). Decoding Histones with Simple Western. Retrieved from [Link]

-

ResearchGate. (n.d.). Morphology, structure, and chemical properties of MOF-801. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound|CAS 2275619-55-9. Retrieved from [Link]

Sources

- 1. Histone western blot protocol | Abcam [abcam.com]

- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 3. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 8. Sirtuin 6: a review of biological effects and potential therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIRT6 Links Immune Response and Metabolism to Cancer [austinpublishinggroup.com]

- 10. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. biocat.com [biocat.com]

- 13. This compound|CAS 2275619-55-9|DC Chemicals [dcchemicals.com]

- 14. This compound supplier | CAS 2275619-55-9 | SIRT6 deacetylation activator | AOBIOUS [aobious.com]

- 15. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Impact of MDL-801 on H3K9ac and H3K56ac Levels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of MDL-801, a potent and selective allosteric activator of Sirtuin 6 (SIRT6). We delve into the molecular mechanisms by which this compound enhances SIRT6's catalytic activity and the subsequent impact on its primary histone substrates: Histone H3 Lysine 9 Acetylation (H3K9ac) and Histone H3 Lysine 56 Acetylation (H3K56ac). This document synthesizes mechanistic insights with detailed, field-proven experimental protocols to enable researchers to effectively investigate and validate the effects of this compound in a laboratory setting. By elucidating the causality behind experimental choices and providing self-validating workflows, this guide serves as an essential resource for professionals in oncology, metabolism, and aging research.

Introduction: The Epigenetic Landscape of SIRT6 and Histone Acetylation

Histone post-translational modifications are central to the regulation of chromatin structure and gene expression. Among these, the acetylation of histone tails is a critical epigenetic mark. The levels of acetylation are dynamically controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

Sirtuin 6 (SIRT6) is a member of the Class III family of NAD+-dependent HDACs, distinguished by its crucial roles in maintaining genomic stability, regulating metabolism, and influencing aging processes.[1][2] A primary function of SIRT6 is the deacetylation of two key residues on Histone H3: H3K9ac and H3K56ac.[1][3][4][5]

-

H3K9ac: Generally associated with transcriptionally active chromatin, the deacetylation of H3K9 by SIRT6 is crucial for repressing specific genes, including those involved in glycolysis and oncogenesis, and for the stable association of telomeric proteins.[1][6]

-

H3K56ac: This modification is linked to chromatin assembly, DNA repair, and genomic stability.[3][4] SIRT6-mediated deacetylation of H3K56 is essential for proper DNA double-strand break repair.[3]

Given that decreased SIRT6 activity is linked to cancer progression and aging-related diseases, its pharmacological activation represents a promising therapeutic strategy.[7] This guide focuses on this compound, a first-in-class small-molecule allosteric activator of SIRT6.[8][9]

This compound: A Molecular Lever for SIRT6 Activation

This compound is a synthetic compound designed to enhance the catalytic efficiency of SIRT6.[9] Unlike orthosteric modulators that compete with substrates at the active site, this compound functions allosterically.

Mechanism of Action: this compound binds to a distinct, hydrophobic allosteric pocket on the SIRT6 enzyme, remote from the substrate and NAD+ binding sites.[7][8][10] This binding event induces a conformational change in the enzyme that restricts intrachain motions, stabilizing a more catalytically competent conformation.[7] The result is a significant, up to 24-fold, increase in SIRT6's deacetylase activity toward its substrates, most notably H3K9ac and H3K56ac.[7] This enhanced activity leads to a measurable decrease in the cellular levels of these acetylation marks.[8][11]

Caption: Allosteric activation of SIRT6 by this compound.

Experimental Validation: A Methodological Guide

To rigorously assess the impact of this compound on H3K9ac and H3K56ac, a multi-faceted approach combining global and locus-specific analyses is recommended. Here, we provide validated protocols for key experiments.

Experiment 1: Western Blotting for Global Histone Acetylation

Objective: To quantify the global changes in H3K9ac and H3K56ac levels in cells following treatment with this compound.

Causality Behind Experimental Choices:

-

Histone Extraction: Standard whole-cell lysates can be used, but acid extraction enriches for basic histone proteins, providing a cleaner background and stronger signal.

-

Gel Percentage: Histones are small proteins (~15-17 kDa). A higher percentage gel (e.g., 15% Bis-Tris) provides better resolution for these low molecular weight proteins.

-

Membrane Type: Nitrocellulose membranes with a 0.2 µm pore size are recommended for optimal retention of small proteins like histones during the transfer step.

-

Loading Control: A total histone H3 antibody is the most reliable loading control, as it accounts for the amount of histone protein loaded, rather than a general cytoplasmic or cytoskeletal protein like GAPDH or Tubulin.

Caption: Western Blotting workflow for histone modifications.

Protocol: Western Blotting for Histone Modifications

-

Cell Treatment & Harvesting: Plate cells to achieve 70-80% confluency. Treat with a dose-response of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Harvest cells by scraping in cold PBS.

-

Histone Extraction (Acid Extraction): a. Resuspend cell pellet in a hypotonic lysis buffer and incubate on ice. b. Centrifuge to pellet nuclei. c. Resuspend the nuclear pellet in 0.2 M Sulfuric Acid and incubate with rotation overnight at 4°C. d. Centrifuge at high speed to pellet debris. Transfer supernatant containing histones to a new tube. e. Precipitate histones by adding Trichloroacetic Acid (TCA) and incubating on ice. f. Pellet histones by centrifugation, wash with cold acetone, and air-dry the pellet. g. Resuspend the histone pellet in sterile water.

-

Sample Preparation & Electrophoresis: a. Quantify protein concentration using a BCA assay. b. For each lane, dilute 1-2 µg of histones in 1X LDS sample buffer with 100 mM DTT. Heat at 70-95°C for 10 minutes. c. Load samples onto a 15% Bis-Tris gel and run in MES SDS running buffer at 200V until sufficient separation is achieved.

-

Protein Transfer: Transfer proteins to a 0.2 µm nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). b. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-H3K9ac, anti-H3K56ac, and anti-Histone H3 as a loading control) diluted in the blocking buffer. c. Wash the membrane extensively with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.

-

Detection & Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensities using software like ImageJ, normalizing the signal for H3K9ac and H3K56ac to the Total Histone H3 signal.

Expected Data Summary:

| Treatment | H3K9ac Intensity (Normalized to Total H3) | H3K56ac Intensity (Normalized to Total H3) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (10 µM) | 0.75 | 0.80 |

| This compound (25 µM) | 0.45 | 0.50 |

| This compound (50 µM) | 0.20 | 0.25 |

Experiment 2: Chromatin Immunoprecipitation (ChIP)-qPCR

Objective: To determine if this compound treatment leads to a reduction of H3K9ac and H3K56ac at specific genomic loci, such as the promoters of SIRT6 target genes.

Causality Behind Experimental Choices:

-

Cross-linking: Formaldehyde is used to create reversible protein-DNA cross-links, effectively "freezing" the in-vivo interactions.[12] This is crucial for capturing the transient binding of proteins to chromatin.

-

Chromatin Shearing: Sonication is used to fragment the chromatin into manageable sizes (typically 200-800 bp). This resolution is essential for accurately mapping the location of the histone marks.

-

Antibody Selection: The success of ChIP is highly dependent on the quality and specificity of the antibody used for immunoprecipitation.[13] It is critical to use antibodies validated for ChIP applications.

-

Quantitative PCR (qPCR): qPCR provides a highly sensitive and quantitative readout of the amount of DNA enriched for a specific histone mark at a specific locus, allowing for precise comparison between treated and untreated samples.

Caption: Chromatin Immunoprecipitation (ChIP)-qPCR workflow.

Protocol: ChIP-qPCR

-

Cell Treatment and Cross-linking: Treat cells with this compound as described previously. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells. Lyse the cells to release nuclei. b. Isolate the nuclei and resuspend them in a shearing buffer. c. Shear the chromatin by sonication to an average fragment size of 200-800 bp. Confirm shearing efficiency on an agarose gel.

-

Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G magnetic beads. b. Set aside a small aliquot of the lysate as "Input" control. c. Incubate the remaining lysate overnight at 4°C with ChIP-validated antibodies against H3K9ac, H3K56ac, or a negative control (e.g., Rabbit IgG). d. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes and Elution: a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. b. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: a. Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links. Treat the Input control in parallel. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Quantitative PCR: a. Perform qPCR using the purified ChIP DNA and Input DNA as templates. b. Use primers designed to amplify a known SIRT6 target gene promoter and a negative control region (e.g., a gene-desert region). c. Calculate enrichment using the percent input method: % Input = 2^(-ΔCt[ChIP - Input]) * 100.

Expected Data Summary:

| Genomic Locus | Antibody | Treatment | % Input Enrichment |

| Target Promoter | H3K9ac | Vehicle | 2.5% |

| Target Promoter | H3K9ac | This compound | 0.8% |

| Control Region | H3K9ac | Vehicle | 0.1% |

| Control Region | H3K9ac | This compound | 0.1% |

Experiment 3: Cell Viability Assay (MTT)

Objective: To correlate the this compound-induced epigenetic changes with a functional cellular outcome, such as decreased cell proliferation or viability. A reduction in pro-proliferative gene expression due to H3K9 deacetylation can lead to cell cycle arrest.[8]

Causality Behind Experimental Choices:

-

MTT Reagent: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells, providing an indirect measure of cell proliferation and viability.

Caption: MTT cell viability assay workflow.

Protocol: MTT Assay

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

Expected Data Summary:

| This compound Conc. (µM) | % Cell Viability (Relative to Vehicle) |

| 0 | 100% |

| 5 | 92% |

| 10 | 78% |

| 25 | 55% |

| 50 | 31% |

Conclusion and Future Directions

This compound serves as a powerful chemical probe for elucidating the biological functions of SIRT6. By allosterically activating SIRT6, this compound directly leads to the decreased acetylation of H3K9 and H3K56. This guide provides a robust framework for validating this mechanism, from observing global changes in histone marks by Western Blot to quantifying locus-specific effects via ChIP-qPCR and correlating these epigenetic alterations with functional cellular outcomes like reduced proliferation.

The ability to pharmacologically upregulate SIRT6 activity has significant therapeutic potential, particularly in oncology, where SIRT6 often acts as a tumor suppressor.[11][17] Future research should focus on leveraging this compound and its analogs to explore the full spectrum of SIRT6's roles in DNA repair, inflammation, and metabolic diseases, paving the way for novel therapeutic strategies.

References

-

Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. PubMed Central. [Link]

-

Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

-

Statin suppresses sirtuin 6 through miR-495, increasing foxo1-dependent hepatic gluconeogenesis. Korea Advanced Institute of Science and Technology. [Link]

-

SIRT6 inhibitors (Sichuan University). Patsnap Synapse. [Link]

-

Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. PubMed Central. [Link]

-

SIRT6 is a histone H3 lysine 9 deacetylase that modulates telomeric chromatin. Nature. [Link]

-

Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and sodium oxamate. PubMed. [Link]

-

Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice. eLife. [Link]

-

Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators. Journal of Biological Chemistry. [Link]

-

Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]

-

Cocrystal structure of this compound bound to an allosteric site of SIRT6. ResearchGate. [Link]

-

The Role of Sirtuin 6 in the Deacetylation of Histone Proteins as a Factor in the Progression of Neoplastic Disease. MDPI. [Link]

-

Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue. Bio-protocol. [Link]

-

Emerging Roles of SIRT6 in Human Diseases and Its Modulators. PubMed Central. [Link]

-

SIRT6, a Mammalian Deacylase with Multitasking Abilities. PubMed Central. [Link]

-

Substrates and biological roles of SIRT6. ResearchGate. [Link]

-

Activation of SIRT6 Deacetylation by DNA Strand Breaks. ACS Omega. [Link]

-

Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts. PubMed Central. [Link]

-

Recent advances in the development of histone deacylase SIRT2 inhibitors. Royal Society of Chemistry. [Link]

-

Special requirements for histone Western blot? ResearchGate. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. [Link]

-

SIRT6, a Mammalian Deacylase with Multitasking Abilities. Physiological Reviews. [Link]

-

Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae. JoVE. [Link]

-

Experimental therapy uses innate immunity to fight diverse cancers. Drug Discovery News. [Link]

-

Sirtuin Inhibition in Combination with Histone Deacetylase (HDAC) Inhibition Is Effective Therapy for Aggressive B-Cell Lymphomas in Both Pre-Clinical and Clinical Studies of Disease. Blood. [Link]

-

Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. PubMed Central. [Link]

-

Sirtuins in Epigenetic Regulation. Chemical Reviews. [Link]

-

Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

-

SIRT6 sirtuin 6 [human]. NCBI Gene. [Link]

-

Extraction, purification and analysis of histones. Nature Protocols. [Link]

-

Small-molecule Activating SIRT6 Elicits Therapeutic Effects and Synergistically Promotes Anti-Tumor Activity of Vitamin D3 in Colorectal Cancer. PubMed. [Link]

-

Sirtuin activators and inhibitors: Promises, achievements, and challenges. PubMed Central. [Link]

-

MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. [Link]

Sources

- 1. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Sirtuin 6 in the Deacetylation of Histone Proteins as a Factor in the Progression of Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. chondrex.com [chondrex.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Allosteric Nexus: A Technical Guide to the MDL-801 Binding Site on SIRT6

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for age-related diseases and cancer. The discovery of small-molecule activators, such as MDL-801, has opened new avenues for therapeutically modulating SIRT6 activity. This guide provides an in-depth technical exploration of the binding site of this compound on the SIRT6 protein. We will dissect the structural basis of this interaction, elucidate the allosteric mechanism of activation, and provide detailed protocols for key experiments to probe and validate this critical drug-protein interaction.

Introduction: SIRT6 - A Guardian of Cellular Homeostasis

SIRT6 is a member of the sirtuin family of proteins, which play pivotal roles in cellular health and longevity.[1] Unlike other sirtuins, SIRT6 exhibits relatively weak basal deacetylase activity against acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[2][3][4] However, its activity is significantly enhanced by certain long-chain fatty acids and synthetic small molecules.[2] This inherent druggability has spurred the development of potent and selective activators, with this compound being a first-in-class compound that has demonstrated significant therapeutic potential in preclinical models of cancer.[5][6] Understanding the precise molecular interactions between this compound and SIRT6 is paramount for the rational design of next-generation SIRT6 modulators.

The Activator: Chemical Profile of this compound

This compound is a potent and selective small-molecule activator of SIRT6.[5] Its chemical structure, 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid, underpins its specific interaction with the target protein.[7][8]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄BrCl₂FN₂O₆S₂ | [7][8][9] |

| Molecular Weight | 612.27 g/mol | [9] |

| CAS Number | 2275619-55-9 | [7][9] |

| Mechanism of Action | Allosteric Activator | [5][10] |

The Binding Site: An Allosteric Pocket of Opportunity

Structural and biochemical studies have definitively shown that this compound binds to a distinct allosteric site on the SIRT6 protein, separate from the active site where the substrate and NAD⁺ cofactor bind.[5][6][10] This allosteric pocket is located at the surface exit of a long hydrophobic channel within the Rossmann fold of the SIRT6 structure.[11][12][13]

The binding of this compound is characterized by a network of hydrophobic and polar interactions with specific amino acid residues that constitute the allosteric pocket.

Key Interacting Residues

Co-crystal structures of the SIRT6-MDL-801 complex (PDB IDs: 5Y2F and 7CL1) have provided atomic-level insights into the binding mode.[6][14][15] The key residues forming the binding pocket and making direct contact with this compound are summarized below:

| Interacting Residue | Type of Interaction | Significance |

| N-terminal residues (1-7) | Hydrophobic | Forms one wall of the binding pocket. |

| Asn4 | Hydrogen Bond | The sulfonamide group of this compound forms a hydrogen bond with the side chain amide of Asn4.[12] |

| Val70 | Hydrophobic | Contributes to the overall hydrophobic environment of the pocket.[11][12] |

| Glu74 | Hydrophobic | Part of the hydrophobic pocket lining.[11][12] |

| Phe82 | Hydrophobic | Contributes to the hydrophobic interactions.[11][12] |

| Phe86 | π-stacking & Hydrogen Bond | The middle phenyl ring of this compound engages in a T-shaped π-stacking interaction with the side chain of Phe86. A hydrogen bond is also formed between the sulfonamide group of this compound and the backbone amide of Phe86.[12] |

| Met136 | Hydrophobic | Molecular dynamics simulations have revealed a crucial hydrophobic interaction between the 5-bromo substituent of this compound and the side chain of Met136, which acts as an "allosteric driver".[10] |

| Val153 | Hydrophobic | Part of the hydrophobic pocket.[11][12] |

| Met157 | Hydrophobic | Contributes to the hydrophobic interactions within the pocket.[11][12] |

Visualizing the Interaction

The following diagram illustrates the key interactions between this compound and the SIRT6 allosteric binding pocket.

Figure 1: Key interactions between this compound and the SIRT6 allosteric binding site.

The Mechanism of Allosteric Activation

The binding of this compound to its allosteric site induces a conformational change in SIRT6 that enhances its catalytic efficiency.[5] This is achieved without major structural rearrangements of the enzyme.[10] The primary mechanisms of activation are:

-

Stabilization of a Catalytically Competent Conformation: this compound stabilizes a conformation of SIRT6 that is more favorable for catalysis.[5]

-

Enhanced Substrate and Cofactor Binding: Kinetic studies have shown that this compound significantly increases the turnover number (kcat) and decreases the Michaelis constant (Km) for both the acetylated substrate and the NAD⁺ cofactor.[11] This indicates that the activator enhances the binding of both substrates and accelerates the catalytic rate.

-

Prevention of NAD⁺ Ribose Flipping: Molecular dynamics simulations suggest that in the absence of an activator, the ribose moiety of NAD⁺ can "flip out" from the active site, leading to a less favorable catalytic geometry.[16] Activators like this compound are proposed to prevent this flipping, thereby stabilizing the catalytically crucial interactions between the substrate, NAD⁺, and key catalytic residues like His131.[16]

The following diagram illustrates the proposed allosteric activation mechanism.

Figure 2: Proposed mechanism of SIRT6 allosteric activation by this compound.

Experimental Protocols for Studying the this compound-SIRT6 Interaction

Validating the binding and functional effects of small molecules like this compound on SIRT6 requires a combination of biochemical and cellular assays. Below are representative protocols for key experiments.

In Vitro SIRT6 Deacetylase Activity Assay (Fluorogenic)

This assay measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT6 using a fluorogenic substrate.

Principle: A peptide substrate containing an acetylated lysine residue linked to a fluorophore is used. Upon deacetylation by SIRT6, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human SIRT6 protein in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare a stock solution of the fluorogenic SIRT6 substrate (e.g., a p53-based peptide with an acetylated lysine and an AMC fluorophore) in assay buffer.

-

Prepare a stock solution of NAD⁺ in assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the developer solution as per the manufacturer's instructions (e.g., containing trypsin and nicotinamidase).

-

-

Assay Procedure:

-

In a 96-well black plate, add the following components in order:

-

Assay buffer

-

This compound or vehicle (DMSO) at various concentrations.

-

SIRT6 substrate.

-

NAD⁺.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding SIRT6 protein to each well.

-

Incubate the plate at 37°C for 60-90 minutes.[17]

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 30 minutes.[17]

-

Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without SIRT6.

-

Plot the fluorescence intensity against the concentration of this compound.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal activation).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand, such as this compound, can stabilize the target protein (SIRT6) against thermal denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble SIRT6 remaining.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells that endogenously express SIRT6 to near confluency.

-

Treat the cells with either this compound or vehicle (DMSO) for a specified time.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble SIRT6 in each sample using Western blotting with a specific SIRT6 antibody.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble SIRT6 against the temperature for both this compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Site-Directed Mutagenesis

To validate the importance of specific residues in the binding of this compound, site-directed mutagenesis can be employed.

Principle: By mutating a key interacting residue (e.g., Met136 to Alanine), the binding affinity and activating effect of this compound should be significantly reduced if that residue is critical for the interaction.

Workflow:

Figure 3: Workflow for validating key binding residues using site-directed mutagenesis.

Conclusion and Future Directions

The elucidation of the this compound binding site on SIRT6 represents a significant milestone in the development of selective sirtuin modulators. The allosteric nature of this interaction provides a compelling strategy for achieving target specificity and fine-tuning enzymatic activity. Future research will likely focus on leveraging this structural information to design next-generation SIRT6 activators with improved pharmacokinetic properties and enhanced therapeutic efficacy. Furthermore, exploring the potential for allosteric inhibitors that bind to the same or adjacent pockets could provide alternative therapeutic avenues. The continued application of the experimental approaches outlined in this guide will be crucial for advancing our understanding of SIRT6 regulation and translating these discoveries into novel therapies.

References

- This compound|SIRT6 Activ

- Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC - PubMed Central. (2020-09-19). (URL: )

- Discovery and biochemical characterization of MDL-800 and this compound as...

- SIRT6 and locations of binding sites of activators (light turquoise),...

- This compound - BioC

-

7CL1: Human SIRT6 in complex with allosteric activator this compound (3.2A) - RCSB PDB. (2021-02-24). (URL: [Link])

- Statin suppresses sirtuin 6 through miR-495, increasing foxo1-dependent hepatic gluconeogenesis - Korea Advanced Institute of Science and Technology. (URL: )

- Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simul

-

Emerging Therapeutic Potential of SIRT6 Modulators | Journal of Medicinal Chemistry. (URL: [Link])

-

5Y2F: Human SIRT6 in complex with allosteric activator this compound - RCSB PDB. (2018-11-07). (URL: [Link])

- Emerging Therapeutic Potential of SIRT6 Modul

-

Cocrystal structure of this compound bound to an allosteric site of SIRT6 a,... - ResearchGate. (URL: [Link])

- This compound|CAS 2275619-55-9 - DC Chemicals. (URL: )

-

SIRT6 activators bind to the terminus of the hydrophobic pocket.... - ResearchGate. (URL: [Link])

- Biological and catalytic functions of sirtuin 6 as targets for small-molecule modul

-

Structure and Biochemical Functions of SIRT6 - PMC - NIH. (URL: [Link])

-

Activation of SIRT6 Deacetylation by DNA Strand Breaks | ACS Omega - ACS Publications. (2023-10-23). (URL: [Link])

-

Sirtuin 6 (SIRT6) Activity Assays - PMC - NIH. (URL: [Link])

- Targeted inhibition of SIRT6 via engineered exosomes impairs tumorigenesis and metastasis in prost

-

(PDF) Structure and Biochemical Functions of SIRT6 - ResearchGate. (URL: [Link])

- SIRT6 assay kit-CAG33481.1 - MyBioSource. (URL: )

- Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms. (URL: )

-

Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. (2017-05-22). (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound|SIRT6 Activator for Research [benchchem.com]

- 6. rcsb.org [rcsb.org]

- 7. medkoo.com [medkoo.com]

- 8. This compound supplier | CAS 2275619-55-9 | SIRT6 deacetylation activator | AOBIOUS [aobious.com]

- 9. biocat.com [biocat.com]

- 10. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Influence of MDL-801 on Gene Expression via SIRT6

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the molecular mechanisms of MDL-801, a selective allosteric activator of Sirtuin 6 (SIRT6). We will move beyond a simple recitation of facts to provide a validated, logical framework for experimentation, explaining the causality behind each methodological choice. The objective is to equip research teams with the strategy and protocols required to rigorously characterize how this compound modulates SIRT6 activity to ultimately influence gene expression.

Introduction: Targeting SIRT6, a Master Regulator of Chromatin and Metabolism

Sirtuin 6 (SIRT6) is a highly conserved NAD⁺-dependent enzyme that plays a pivotal role in maintaining genomic stability, regulating metabolism, and orchestrating inflammatory responses.[1][2] As a chromatin-associated protein, its primary functions include the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 56 (H3K56ac), and lysine 18 (H3K18ac).[3][4][5] These epigenetic modifications are critical for transcriptional silencing, DNA repair, and telomere maintenance.[2][4] Given its role as a tumor suppressor and a key factor in healthy aging, the pharmacological activation of SIRT6 has emerged as a promising therapeutic strategy for a range of human diseases, including cancer and age-related disorders.[2][6][7]

This compound is a potent and selective small-molecule activator of SIRT6.[6][8][9] Unlike substrates or cofactor mimetics, this compound functions by binding to a unique allosteric site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[8][10][11] This guide presents an integrated experimental workflow designed to dissect and validate the downstream consequences of this activation, from initial biochemical verification to the direct impact on chromatin and gene expression in a cellular context.

Part 1: Biochemical Validation of Allosteric SIRT6 Activation

The foundational step in characterizing any enzyme activator is to confirm its direct effect in a purified, cell-free system. This approach definitively establishes a direct mechanism of action, independent of complex cellular signaling cascades.

The Causality of Allosteric Activation

This compound enhances SIRT6's deacetylase activity by binding to a hydrophobic pocket distinct from the active site where the acetylated substrate and NAD⁺ bind.[6][10] This allosteric modulation significantly increases the enzyme's turnover rate (kcat) and moderately improves its substrate affinity (lower Km), resulting in a substantial boost in overall catalytic efficiency.[12] Verifying this kinetic profile is the first pillar of a self-validating study.

Quantitative Analysis of In Vitro Activation

The potency of this compound is quantified by its half-maximal effective concentration (EC50) and the maximum fold-activation achieved. These parameters provide a benchmark for comparing derivatives and understanding dose-response relationships in subsequent cellular assays.

| Parameter | Reported Value | Description | Source |

| EC50 | 4.14 - 5.7 µM | Concentration for 50% maximal activation | [8][12] |

| Max Activation | ~22-24 fold | Maximum increase in deacetylase activity | [8][12] |

| Effect on Kcat | ↑ 41-fold | Increases the enzyme's turnover number | [12] |

| Effect on Km | ↓ 7.8-fold | Increases affinity for the acetylated substrate | [12] |

Protocol 1: In Vitro Fluorogenic SIRT6 Deacetylase Assay

This protocol provides a robust method for quantifying SIRT6 activity and the effect of this compound. It relies on a fluorogenic substrate, where deacetylation by SIRT6 allows a developer enzyme to cleave the peptide, releasing a fluorescent signal.

Materials:

-

Recombinant Human SIRT6 Protein

-

Fluor de Lys (FDL)-SIRT6 Substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by it)

-

NAD⁺ solution

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution with Trichostatin A (TSA) to inhibit other HDACs

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only vehicle control.

-

Reaction Setup: To each well of a 96-well plate, add:

-

SIRT6 enzyme (final concentration ~5 µM)

-

NAD⁺ (final concentration ~2.5 mM)

-

This compound dilution or vehicle control

-

-

Initiation: Add the FDL-SIRT6 substrate (final concentration ~75 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Development: Stop the reaction and initiate signal development by adding the Developer solution containing TSA.

-

Readout: Incubate for an additional 15-30 minutes at 37°C. Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

Analysis: Subtract background fluorescence (wells without enzyme). Plot the fluorescence signal against the this compound concentration and fit the data to a dose-response curve to calculate the EC50.

Part 2: Validating Cellular Target Engagement and Histone Deacetylation

After confirming direct biochemical activation, the next critical phase is to verify that this compound can enter live cells, bind to SIRT6, and produce the expected downstream epigenetic modification—a reduction in histone acetylation.

From Test Tube to Cell: A Validated Workflow

This workflow ensures that the observed cellular effects are a direct result of this compound acting on SIRT6. The Cellular Thermal Shift Assay (CETSA) confirms target binding, while Western blotting measures the functional enzymatic outcome.[13] The inclusion of a SIRT6 knockout (KO) cell line is the ultimate control; in its absence, this compound should have no effect on histone acetylation, thus proving target specificity.[14]

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol quantifies changes in the acetylation levels of SIRT6's key histone substrates in response to this compound treatment.

Materials:

-

Cell lines (e.g., HCT116, HEK293T) and corresponding SIRT6 KO line

-

This compound stock solution (in DMSO)

-

Cell culture medium and reagents

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-H3K9ac, anti-H3K56ac, anti-H3K18ac, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24-48 hours. Include a vehicle-only control. Perform parallel treatments on the SIRT6 KO cell line.

-

Histone Extraction: Harvest cells and isolate the nuclear fraction. Extract histones using a high-salt or acid extraction method.

-

Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody (e.g., anti-H3K9ac, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the signal for each acetylation mark to the total Histone H3 signal. The expected outcome is a dose-dependent decrease in acetylation marks in wild-type cells, with no significant change in SIRT6 KO cells.[13][15]

Part 3: Quantifying the Transcriptional Consequences

With cellular target engagement and histone modification confirmed, the next logical step is to determine the effect on gene expression. SIRT6-mediated deacetylation of H3K9 and H3K56 at gene promoters and enhancers is a repressive mark.[16][17] Therefore, activation of SIRT6 by this compound is expected to cause the transcriptional repression of specific target genes.

Key SIRT6 Gene Targets

Research has identified several key pathways regulated by SIRT6. Its activation by this compound has been shown to downregulate genes involved in metabolism and cell cycle control, which is consistent with its role as a tumor suppressor.[13][14]

| Gene Target | Pathway | Expected Change with this compound | Source |

| GLUT1, LDHA, PDK1, PKM2 | Glycolysis (HIF1α targets) | Downregulation | [3][13][14] |

| PCNA, CDC2, CCNA2, CDC25C | Cell Cycle (c-MYC targets) | Downregulation | [13][14] |

| AKT1, AKT2, MTOR | IGF Signaling | Downregulation | [5][13] |

| CYP24A1 | Vitamin D Metabolism | Downregulation | [13] |

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to validate the changes in mRNA levels for a select panel of SIRT6 target genes identified from literature or broader RNA-sequencing experiments.

Materials:

-

Treated cell samples from Protocol 2

-

RNA extraction kit (e.g., TRIzol or column-based)

-

cDNA synthesis kit (reverse transcriptase)

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the this compound-treated and control cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

-

qPCR Reaction Setup: In a qPCR plate, set up triplicate reactions for each sample and each gene (including the housekeeping gene). Each reaction should contain cDNA template, qPCR master mix, and gene-specific primers.

-

qPCR Run: Perform the qPCR run on a thermal cycler using a standard amplification program.

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for the same sample (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the change in expression relative to the vehicle control using the 2⁻ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).[14]

-

The expected result is a negative fold-change (downregulation) for the target genes listed in the table above.

-

Part 4: Forging the Direct Link with Chromatin Immunoprecipitation (ChIP)

The final step in this validation workflow is to directly link the this compound-induced histone deacetylation to specific gene loci. While qPCR confirms that a gene's expression has changed, ChIP demonstrates that the epigenetic modification (the cause) occurred at that gene's regulatory regions (the location).

ChIP Workflow: From Chromatin to Locus-Specific Data

ChIP followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq) allows researchers to map the genomic location of specific histone modifications. In this context, the experiment aims to show that upon this compound treatment, the abundance of H3K9ac, H3K56ac, or H3K18ac is reduced at the promoters of the genes that were downregulated in the qPCR analysis.[13][18] This provides the conclusive, mechanistic link between SIRT6 activation and transcriptional repression. For global analyses, spike-in controls are essential for normalizing ChIP-seq data when expecting widespread changes in histone acetylation.[19]

Protocol 4: High-Level ChIP-qPCR Protocol

This protocol outlines the key steps to measure histone acetylation at a specific gene promoter.

Materials:

-

Treated cell samples

-

Formaldehyde for crosslinking

-

ChIP lysis and wash buffers

-

Antibody for the histone mark of interest (e.g., anti-H3K9ac) and an IgG control

-

Protein A/G magnetic beads

-

Reagents for reverse crosslinking (NaCl, Proteinase K)

-

DNA purification kit

-

qPCR reagents and primers flanking the promoter region of a target gene (e.g., GLUT1)

Procedure:

-

Crosslinking and Lysis: Treat cells with this compound. Crosslink proteins to DNA using formaldehyde. Lyse the cells and shear the chromatin into small fragments (200-1000 bp) via sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with magnetic beads. Incubate the cleared lysate overnight with either the specific anti-H3K9ac antibody or a non-specific IgG control.

-